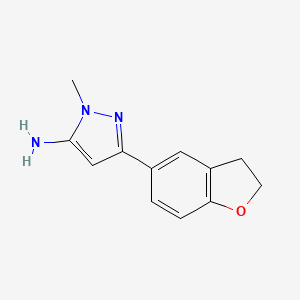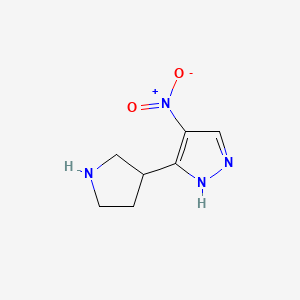
4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a nitro group and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole typically involves the reaction of a pyrazole derivative with a nitro group and a pyrrolidinyl group. One common method involves the use of a chiral primary amine-salicylamide as an organocatalyst for the enantioselective conjugate addition of aldehydes to nitroalkenes . The reactions are performed in deep eutectic solvents as reaction media at room temperature, leading to the corresponding adducts with high enantioselectivities .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of environmentally friendly solvents and catalysts is often preferred to minimize the environmental impact and improve the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, catalysts such as palladium on carbon, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include the corresponding amino derivatives and substituted pyrazole derivatives .
Scientific Research Applications
4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole include other pyrazole derivatives with different substituents, such as:
- 4-nitro-3-(pyrrolidin-3-yl)phenol
- 4-nitro-3-(pyrrolidin-3-yl)benzene
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C7H10N4O2 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
4-nitro-5-pyrrolidin-3-yl-1H-pyrazole |
InChI |
InChI=1S/C7H10N4O2/c12-11(13)6-4-9-10-7(6)5-1-2-8-3-5/h4-5,8H,1-3H2,(H,9,10) |
InChI Key |
HJDOWNIUTCNHHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=C(C=NN2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


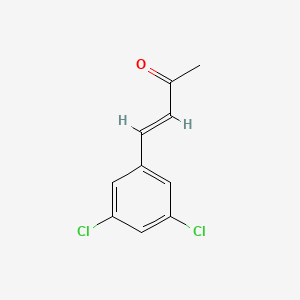


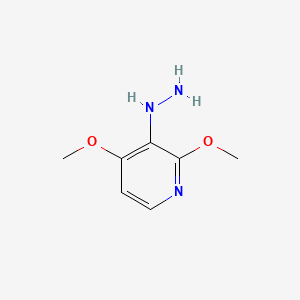
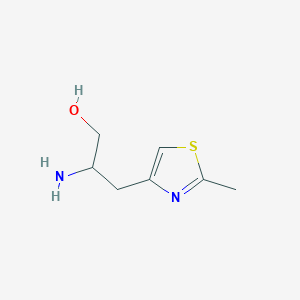
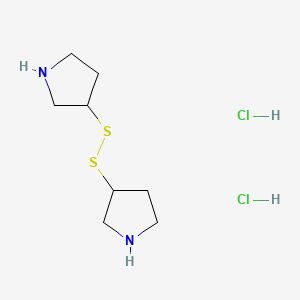
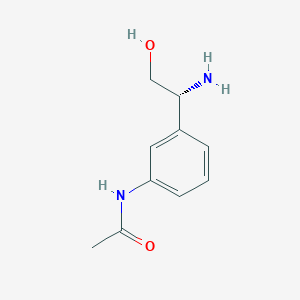
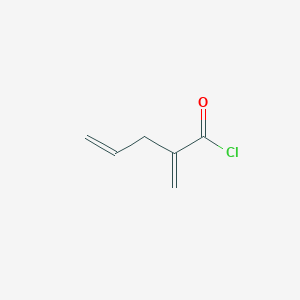
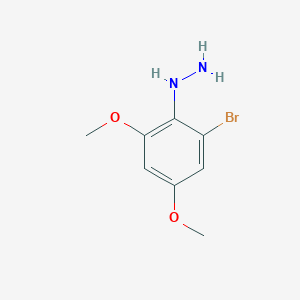
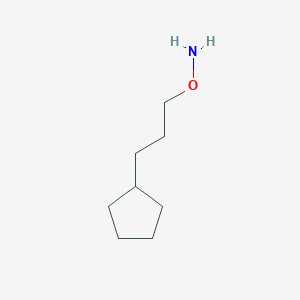
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13601108.png)
